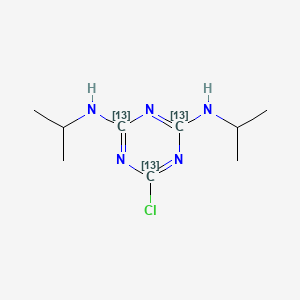

Propazine (ring-13C3)

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N,4-N-di(propan-2-yl)-(2,4,6-13C3)1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNRPILHGGKWCK-ULEDQSHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Propazine Ring 13c3 for Research Applications

Methodologies for Stereospecific Isotopic Enrichment

The synthesis of Propazine (B92685) (ring-13C3) involves the strategic incorporation of three carbon-13 atoms into the s-triazine ring structure. A common and effective approach is adapted from the synthesis of other 13C-labeled triazine herbicides, such as atrazine (B1667683). This multi-step synthesis commences with a 13C-labeled precursor, typically [13C]-urea, to ensure the specific placement of the isotopic labels within the heterocyclic ring.

The general synthetic pathway can be outlined as follows:

Trimerization of [13C]-Urea: The synthesis initiates with the trimerization of [13C]-urea to form [13C3]-cyanuric acid. This reaction is typically carried out at high temperatures and is a critical step for the formation of the triazine ring structure with the desired isotopic labeling.

Chlorination: The resulting [13C3]-cyanuric acid is then subjected to chlorination to produce [13C3]-cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This intermediate is a key building block for the subsequent substitution reactions.

Sequential Amination: The final step involves the sequential substitution of the chlorine atoms on the [13C3]-cyanuric chloride with isopropylamino groups. This is achieved by reacting the [13C3]-cyanuric chloride with isopropylamine. The reaction conditions are carefully controlled to ensure the disubstitution, yielding Propazine (ring-13C3).

The stereospecificity in this context refers to the precise and exclusive labeling of the three carbon atoms within the triazine ring, which is achieved by starting with a fully labeled precursor like [13C]-urea.

| Step | Reactant(s) | Product | Key Transformation |

| 1 | [13C]-Urea | [13C3]-Cyanuric acid | Trimerization to form the labeled triazine precursor. |

| 2 | [13C3]-Cyanuric acid, Phosphorus oxychloride | [13C3]-Cyanuric chloride | Chlorination of the triazine ring. |

| 3 | [13C3]-Cyanuric chloride, Isopropylamine | Propazine (ring-13C3) | Sequential substitution with isopropylamino groups. |

Quality Control and Isotopic Purity Assessment for Tracer Studies

For Propazine (ring-13C3) to be effectively used as an internal standard in tracer studies, its chemical and isotopic purity must be rigorously assessed and confirmed. High purity ensures that the analytical signal is solely attributable to the labeled compound, leading to accurate quantification. The quality control process involves a combination of analytical techniques.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for confirming the successful incorporation of the 13C isotopes. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the synthesized Propazine (ring-13C3), which will be higher than that of its unlabeled counterpart due to the presence of the three 13C atoms. The isotopic distribution pattern in the mass spectrum provides a clear signature of the labeled compound.

The combination of these techniques allows for the comprehensive characterization of the synthesized Propazine (ring-13C3). The data obtained are used to determine key quality control parameters.

| Parameter | Analytical Technique(s) | Typical Specification | Purpose |

| Chemical Purity | HPLC, GC, 1H NMR | ≥98% | To ensure the absence of unlabeled propazine and other chemical impurities. |

| Isotopic Purity | Mass Spectrometry, 13C NMR | ≥99 atom % 13C | To confirm the high enrichment of the 13C isotope in the triazine ring. |

| Isotopic Enrichment | Mass Spectrometry | Consistent with theoretical mass shift | To verify the correct number of 13C atoms incorporated. |

| Structural Confirmation | 1H NMR, 13C NMR, Mass Spectrometry | Conforms to the known structure of Propazine | To ensure the correct chemical structure has been synthesized. |

Advancements in Labeled Compound Synthesis for Environmental Tracing

The synthesis of isotopically labeled compounds like Propazine (ring-13C3) is part of a broader advancement in the field of environmental science. The use of stable isotope tracers provides a powerful method for studying the environmental fate and transport of contaminants. scielo.brnih.gov

Historically, radiolabeled compounds (e.g., with 14C) were extensively used in herbicide research. iaea.org While effective, the use of radioactive materials presents handling and disposal challenges. The development of synthetic routes for stable isotope-labeled compounds, such as those with 13C, has provided a safer and equally effective alternative for many applications.

Recent advancements in synthetic chemistry have focused on improving the efficiency and cost-effectiveness of isotopic labeling. rsc.org This includes the development of methods that utilize simple, commercially available 13C sources to build complex labeled molecules. These advancements are critical for expanding the accessibility of labeled compounds for a wider range of environmental research.

The application of 13C-labeled herbicides in environmental tracing studies allows researchers to:

Track Movement: Follow the movement of the herbicide through different environmental compartments, such as soil layers and water bodies. scielo.br

Determine Degradation Pathways: Identify and quantify the formation of degradation products by tracing the fate of the labeled carbon atoms. nih.gov

Assess Persistence: Accurately measure the persistence of the herbicide in the environment by distinguishing it from naturally occurring background levels. nih.gov

The synthesis and availability of high-purity, isotopically labeled compounds like Propazine (ring-13C3) are fundamental to these studies, enabling more accurate risk assessments and a better understanding of the environmental impact of herbicides.

Advanced Analytical Methodologies Employing Propazine Ring 13c3

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry techniques, particularly when coupled with chromatography, benefit immensely from the use of isotopically labeled internal standards like Propazine (B92685) (ring-13C3). This standard is chemically identical to the native propazine but is mass-shifted due to the incorporation of three ¹³C isotopes in its triazine ring. This mass difference is fundamental to its application in enhancing the accuracy and reliability of quantitative analyses.

Isotope Dilution Mass Spectrometry (IDMS) for Environmental Monitoring

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving high-accuracy measurements. In environmental monitoring, where propazine may be present at trace levels in complex matrices like water or soil, IDMS is the gold standard for quantification. epa.gov The methodology involves adding a known amount of Propazine (ring-13C3) to a sample prior to extraction and analysis.

The labeled standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation. Consequently, any loss of the native propazine during these steps is mirrored by a proportional loss of the labeled standard. In the mass spectrometer, the instrument distinguishes between the native propazine and the Propazine (ring-13C3) based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard, the initial concentration of propazine in the sample can be calculated with high precision, effectively correcting for matrix effects and recovery losses. This approach is crucial for regulatory compliance and environmental risk assessment, where accurate data at low concentrations (e.g., µg/L levels) is required. epa.gov

Fragmentation Pathway Elucidation via Labeled Standards

Understanding how a molecule fragments in a mass spectrometer is essential for developing robust analytical methods and for identifying unknown transformation products. Propazine (ring-13C3) is instrumental in elucidating these fragmentation pathways. nih.gov When the propazine molecule is ionized and fragmented, the resulting fragment ions are analyzed by the mass spectrometer.

The primary fragmentation pathways for triazine herbicides like propazine involve the cleavage of the alkyl side chains from the triazine ring. nih.govnih.gov By using a ring-labeled standard, analysts can definitively determine which fragments retain the core triazine structure. Any fragment ion containing the ¹³C-labeled ring will exhibit a mass shift of +3 atomic mass units compared to the corresponding fragment from the unlabeled propazine. This allows for the unambiguous assignment of fragment structures. For example, the loss of an isopropyl group from the molecular ion is a common fragmentation step. Observing a fragment ion with the +3 mass shift confirms that this fragment contains the triazine ring. This information is critical for setting up selective and sensitive detection methods like Multiple Reaction Monitoring (MRM) used in tandem mass spectrometry. nih.gov

Table 1: General Fragmentation Patterns of Triazines

| Fragmentation Process | Description | Significance for Labeled Standard |

|---|---|---|

| Loss of Alkyl Side Chain | Cleavage of the C-N bond between the ring and an isopropyl group. | The larger fragment containing the ring will show a +3 m/z shift. |

| Dealkylation with Hydrogen Rearrangement | Loss of an alkene (e.g., propene) from a side chain. | The resulting ion containing the ring will show a +3 m/z shift. |

| Ring Cleavage | Breakdown of the triazine ring structure itself, typically under higher energy conditions. | Produces smaller fragments, some of which will not contain the 13C label, helping to map the ring's disintegration. |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Labeled Internal Standards

UPLC-MS/MS is a widely used technique for the sensitive and selective detection of pesticides in various samples. usgs.gov The use of a stable isotope-labeled internal standard such as Propazine (ring-13C3) is best practice for ensuring analytical accuracy. epa.gov In this method, the UPLC system separates propazine from other compounds in the sample matrix before it enters the mass spectrometer. The MS/MS system is set to monitor specific precursor-to-product ion transitions for both the native propazine and its ¹³C-labeled counterpart.

The precursor ion is the protonated molecule ([M+H]⁺) of propazine, and the product ions are characteristic fragments formed by collision-induced dissociation. uclm.es Because Propazine (ring-13C3) co-elutes with the native propazine, it compensates for any variations in instrument response or ionization suppression caused by the sample matrix. Quantification is based on the ratio of the peak area of the native analyte to the peak area of the labeled internal standard, resulting in highly reliable and reproducible data. uclm.es

Table 2: Exemplary UPLC-MS/MS Parameters for Propazine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantification) | Product Ion (m/z) (Confirmation) | Collision Energy (eV) |

|---|---|---|---|---|

| Propazine | 230.1 | 188.1 | 146.0 | 20-35 |

| Propazine (ring-13C3) | 233.1 | 191.1 | 149.0 | 20-35 |

Note: Specific collision energies are instrument-dependent and require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing

NMR spectroscopy is an unparalleled technique for determining molecular structure. The incorporation of ¹³C isotopes into the propazine ring provides a unique handle for NMR-based studies, enabling detailed structural analysis and the tracing of metabolic pathways.

Structural Elucidation of Transformation Products

When propazine undergoes degradation in the environment or is metabolized by an organism, various transformation products are formed. Identifying the exact structure of these products is a significant analytical challenge. Propazine (ring-13C3) can greatly simplify this process. The ¹³C nucleus is NMR-active, and its presence in the triazine ring alters the NMR spectrum in predictable ways. nih.gov

The ¹³C label allows for direct observation of the carbon backbone of the triazine ring using ¹³C NMR spectroscopy, which is often more informative than proton (¹H) NMR due to a wider chemical shift range and less signal overlap. researchgate.net Furthermore, the ¹³C isotopes will couple to adjacent protons, creating characteristic splitting patterns in the ¹H NMR spectrum. If a transformation reaction occurs on the triazine ring (e.g., dechlorination and hydroxylation to form Propazine-2-hydroxy), the chemical environment of the adjacent ¹³C atoms changes, leading to shifts in the ¹³C NMR spectrum. nih.gov By analyzing these spectral changes, researchers can pinpoint the exact location of the chemical modification on the ring, which is often difficult to determine by mass spectrometry alone. nih.govnih.gov

Metabolic Flux Analysis using 13C Isotopes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov While traditionally applied to central carbon metabolism using nutrients like ¹³C-labeled glucose, the principles can be extended to trace the metabolic fate of xenobiotics like propazine. acs.orgbohrium.com

By exposing an organism or a cellular system to Propazine (ring-13C3), researchers can trace the path of the ¹³C-labeled triazine ring as it is processed and biotransformed. acs.org Samples can be collected over time and analyzed by MS or NMR to identify and quantify metabolites that contain the ¹³C label. nih.gov This allows for the mapping of detoxification pathways and the identification of novel metabolites. For instance, if the triazine ring is incorporated into a conjugate with glutathione (B108866), the resulting metabolite will be heavier by three mass units and will exhibit characteristic NMR signals from the ¹³C-labeled ring. This approach provides a dynamic view of how an organism copes with exposure to the herbicide, quantifying the flow of carbon from the xenobiotic into various metabolic end-products. acs.org

Chromatographic Techniques for Labeled Compound Separation and Detection

The use of isotopically labeled compounds, particularly Propazine (ring-13C3), is central to advanced analytical methodologies for the precise quantification of the herbicide propazine in various matrices. Chromatographic techniques coupled with mass spectrometry are the primary tools for this purpose, offering high selectivity and sensitivity. The stable isotope label in Propazine (ring-13C3) allows it to be used as an ideal internal standard in isotope dilution mass spectrometry (IDMS), a definitive quantification technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of thermally stable and volatile compounds like propazine. The application of Propazine (ring-13C3) in GC-MS analysis, primarily as an internal standard, significantly enhances the accuracy and reliability of quantification. For use in quantitative GC/MS analysis, the most efficient and reliable solution is an internal standard that is identical or analogous to the analyte and labeled with a stable isotope. nih.gov

The principle of the isotope dilution method involves adding a known amount of Propazine (ring-13C3) to the sample prior to extraction and cleanup. Because Propazine (ring-13C3) is chemically identical to the native propazine, it experiences the same losses during sample preparation steps. In the GC column, the labeled and unlabeled compounds co-elute or have very similar retention times. The mass spectrometer, however, can distinguish between them based on their mass-to-charge (m/z) ratio difference, which is +3 for the ring-13C3 labeled variant.

Quantification is achieved by measuring the ratio of the mass spectrometric response of the native propazine to that of the known amount of added Propazine (ring-13C3). This ratio is then used to calculate the exact concentration of the native analyte in the original sample. This approach effectively corrects for variations in extraction efficiency, sample volume, and instrumental drift, leading to highly precise and accurate results. While specific validated methods detailing the use of Propazine (ring-13C3) in GC-MS are not extensively published, the principles are well-established, and methods developed for propazine analysis are directly applicable. nih.govmdpi.com For instance, EPA Method 523 for drinking water analysis uses GC/MS and employs other 13C3-labeled triazine metabolites as surrogates, demonstrating the suitability of the technique for such compounds. shimadzu.com

The table below outlines typical instrumental parameters for the GC-MS analysis of propazine, which would be applicable for a method employing Propazine (ring-13C3).

Table 1: Representative GC-MS Instrumental Parameters for Propazine Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| GC System | Agilent GC-MS or equivalent | nih.gov |

| Column | Capillary DB-Wax (30 m x 0.32 mm, 0.25 µm film) or similar | mdpi.com |

| Injector | Split (1:10) or Splitless | researchgate.net |

| Injector Temperature | 280 °C | researchgate.net |

| Oven Program | Initial 150 °C, ramp at 3.0 °C/min to 210 °C | researchgate.net |

| Carrier Gas | Helium | shimadzu.com |

| MS Detector | Quadrupole, Time-of-Flight (TOF), or Mass Selective Detector (MSD) | shimadzu.comepa.gov |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan | mdpi.comshimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of propazine and other triazine herbicides in environmental samples, particularly water. thermofisher.com The use of Propazine (ring-13C3) as an internal standard is integral to developing highly sensitive and accurate LC-MS/MS methods for its quantification. epa.gov

A key application is found in the analysis of propazine in drinking, ground, and surface water. epa.gov Validated methods, such as Syngenta Method GRM014.02A, employ direct-aqueous-injection LC-MS/MS with stable isotope analogues, including propazine-¹³C3, as quantification internal standards. epa.gov In this approach, a sample is fortified with a solution containing Propazine (ring-13C3) and then directly analyzed without extensive extraction steps. epa.gov This methodology is highly efficient and minimizes the potential for analyte loss during sample handling.

The co-eluting Propazine (ring-13C3) serves to compensate for any variations during the analysis, especially matrix effects where co-extracted compounds from the sample can suppress or enhance the ionization of the target analyte in the MS source. nih.govnih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively nullified. epa.govnih.gov Research on the closely related compound 13C3-simazine demonstrated that this isotope dilution approach could achieve recovery values between 92.9% and 99.2% in complex soil matrices. nih.gov For propazine in water, this methodology has been shown to be robust and accurate, with established limits of quantitation (LOQs) as low as 0.050 µg/L. epa.gov

The table below provides representative parameters for an LC-MS/MS system configured for the analysis of propazine using its 13C3-labeled internal standard.

Table 2: Representative LC-MS/MS Instrumental Parameters for Propazine Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| LC System | Thermo Scientific Accela HPLC, Agilent 1260 Infinity, or similar | thermofisher.comuclm.es |

| Column | Thermo Scientific Hypersil GOLD (100 x 2.1 mm, 3 µm) or Acquity BEH C18 (150 x 2.1 mm, 1.7µm) | thermofisher.commassbank.eu |

| Mobile Phase A | 5 mM Ammonium Acetate or 0.1% Formic Acid in Water | thermofisher.commassbank.eu |

| Mobile Phase B | Methanol (B129727) or Acetonitrile | uclm.esmassbank.eu |

| Flow Rate | 0.20 - 0.40 mL/min | thermofisher.commassbank.eu |

| MS System | Triple Stage Quadrupole (e.g., TSQ Quantum Access) or Q Exactive Orbitrap | thermofisher.commassbank.eu |

| Ionization Mode | Electrospray Ionization (ESI), Positive | epa.govmassbank.eu |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | uclm.es |

| Precursor Ion [M+H]+ | m/z 230.1 | massbank.eu |

| Product Ions | Specific fragments for propazine (e.g., m/z 188.1, 146.0) | researchgate.net |

Environmental Fate and Transformation Pathways of Propazine Ring 13c3

Degradation Kinetics and Mechanism Elucidation

The environmental persistence of propazine (B92685) is dictated by a combination of microbial and abiotic degradation mechanisms. Microbial action is considered the primary pathway for its breakdown in soil environments.

The biodegradation of the propazine molecule primarily involves two key microbial processes: hydroxylation and N-dealkylation of the side chains, ultimately leading to the cleavage of the triazine ring. nih.govepa.gov Several soil microorganisms are capable of utilizing propazine as a source of energy and nitrogen. epa.gov The degradation process is often initiated by the hydrolytic dechlorination of the triazine ring, a reaction catalyzed by chlorohydrolase enzymes found in various bacteria. d-nb.info

Studies on propazine degradation have identified several key metabolites, confirming the stepwise breakdown of the parent molecule. The use of 13C-labeled propazine is crucial for accurately tracking the formation of these transient compounds.

The primary metabolite formed through microbial action in soil is hydroxypropazine (2-hydroxy-4,6-bis(isopropylamino)-s-triazine). epa.gov This product results from the hydrolysis of the chlorine atom at the C-2 position of the triazine ring. nih.gov In one study, hydroxypropazine accounted for 14-16% of the applied radioactivity after 12 weeks, increasing to 31% after one year. epa.gov

Further degradation proceeds via N-dealkylation of the isopropylamino side chains. This leads to the formation of metabolites such as desisopropyl hydroxypropazine . epa.gov Other identified degradation products in soil include ammeline and ammelide , indicating further breakdown of the triazine structure. nih.gov In field studies, dealkylated chlorinated metabolites such as DEA (2-amino-4-chloro-6-isopropylamino-s-triazine) and DAA (2,4-diamino-6-chloro-s-triazine) have also been detected. epa.gov

| Metabolite Name | Chemical Formula | Formation Pathway |

| Hydroxypropazine | C9H17N5O | Hydrolysis of C-Cl bond |

| Desisopropyl hydroxypropazine | C6H11N5O | N-dealkylation of Hydroxypropazine |

| DEA (desethylatrazine analog) | C6H10ClN5 | N-dealkylation of Propazine |

| DAA (diaminochlorotriazine) | C3H4ClN5 | N-dealkylation of Propazine |

| Ammeline | C3H5N5O | Ring cleavage intermediate |

| Ammelide | C3H4N4O2 | Ring cleavage intermediate |

Microbial activity is a critical factor governing the rate of propazine degradation in soil. nih.gov Consequently, environmental conditions that favor microbial growth, such as optimal temperature, moisture, and organic matter content, generally accelerate the breakdown of the herbicide. mdpi.com In one study, approximately 94% of applied propazine was degraded within 11 days in a farmland soil with an active microbial community, a process accompanied by an increase in microbial biomass and soil enzyme activities. nih.gov

The persistence of propazine is often described by its soil half-life (t½), which can vary significantly depending on these conditions. Reported field half-lives range from 35 to 231 days. nih.gov Under aerobic soil conditions, the half-life is typically estimated to be between 12 and 24 weeks. epa.gov The induction of degradative genes, such as AtzB and AtzC, which are involved in the triazine degradation pathway, has been observed upon exposure to propazine, highlighting the specific microbial response to the herbicide. nih.gov

| Condition | Half-Life (t½) | Reference |

| Aerobic Soil (Lab) | 12-24 weeks | epa.gov |

| Aerobic Soil (Lab) | ~80-100 days | nih.gov |

| Farmland Soil (Lab) | <11 days (for 94% degradation) | nih.gov |

| Field Conditions | 35-231 days | nih.gov |

In addition to microbial degradation, propazine can be transformed through abiotic processes, primarily hydrolysis and photolysis, especially in aquatic environments.

Propazine is generally stable to hydrolysis in neutral and alkaline aqueous solutions. epa.gov However, the rate of hydrolysis increases under acidic conditions. uwi.edu One study found that after 30 days in sterile aqueous buffered solutions, no significant degradation occurred at pH 7 and pH 9. epa.gov Another study reported hydrolysis half-lives of 61 days at pH 5, and greater than 200 days at pH 7 and pH 9 at 25°C. nih.gov

The primary product of hydrolysis is hydroxypropazine, the same initial metabolite as in microbial degradation. nih.gov The rate of hydrolysis can be significantly influenced by surface catalysis; literature suggests that adsorption onto soil colloids, such as clay and organic matter, can accelerate the hydrolysis of chloro-s-triazines. epa.gov

| pH | Temperature | Half-Life (t½) |

| 5 | 25°C | 61 days |

| 7 | 25°C | >200 days |

| 7 | 35.5°C | 330 days |

| 9 | 25°C | >200 days |

Photolytic degradation, or photolysis, can be a significant transformation pathway for propazine in sunlit surface waters. The process involves the absorption of light energy, leading to the breakdown of the molecule. The rate of photolysis is influenced by water chemistry, including the presence of photosensitizing substances like humic acids. epa.gov

Studies have shown that photolysis of propazine follows pseudo-first-order kinetics. epa.gov The half-lives for photodegradation vary depending on the type of water, ranging from 28.6 days in groundwater to 65.4 days in lake water. nih.gov The presence of substances that act as photosensitizers, such as riboflavin, can accelerate degradation. nih.gov In contrast, humic substances found in some natural waters may reduce degradation rates compared to distilled water. epa.gov

The major photodegradation products identified are similar to those from other transformation processes, including hydroxy and dealkylated derivatives. epa.gov In methanol (B129727) and ethanol (B145695) solutions, UV irradiation yielded the corresponding methoxy (B1213986) and ethoxy analogs, respectively. nih.gov

| Water Type | pH | Half-Life (t½) |

| Distilled Water | 5.89 | 32.5 days |

| Ground Water | 7.22 | 28.6 days |

| River Water | 7.62 | 52.5 days |

| Marine Water | 7.45 | 59.2 days |

| Lake Water | 8.45 | 65.4 days |

Abiotic Transformation Processes

Photolytic Degradation Mechanisms in Aquatic Environments

Direct Photolysis Research

Direct photolysis, a process where a chemical compound absorbs light and undergoes transformation, is a key pathway for the environmental degradation of many organic contaminants. nih.gov For triazine herbicides like propazine, direct photolysis in aquatic systems can lead to various structural changes, including bond cleavage, dimerization, or rearrangement. scielo.br Research indicates that the rate of direct photolysis is influenced by factors such as light intensity and wavelength. researchgate.net

Studies on related triazine herbicides, such as atrazine (B1667683), have shown that direct photolysis occurs in purified water, with the degradation rate being significantly influenced by the season, with faster degradation observed in summer due to higher radiation intensity. scielo.br While propazine is generally considered resistant to photolysis, the process can still occur, particularly under favorable environmental conditions. epa.gov The efficiency of photolysis can differ based on the specific chemical structure and the environmental medium. researchgate.net

Identification of Photodegradation Products

The photodegradation of propazine can lead to the formation of various byproducts. While specific studies on the photodegradation products of Propazine (ring-13C3) are limited, research on analogous triazine herbicides provides insight into the likely transformation products. For instance, the photolysis of atrazine, a structurally similar herbicide, is known to produce metabolites such as desethylatrazine (DEA) and deisopropylatrazine (B29266) (DIA). scielo.br

Transport and Distribution Dynamics in Environmental Compartments

Sorption and Desorption Behavior in Soil Matrices

The movement of propazine in the environment is significantly influenced by its interaction with soil particles, a process known as sorption. orst.edu Propazine is considered to be mobile in soil, with its tendency to adsorb to soil particles (sorption) being a key factor in its potential to move into water systems. epa.gov The organic carbon content of the soil plays a crucial role, with mobility expected to decrease as the organic carbon content increases. epa.gov

Research on triazine herbicides has shown that adsorption is influenced by soil properties such as pH, temperature, and the concentration of the herbicide. tdl.org For instance, the adsorption of atrazine increases as pH decreases. tdl.org Studies comparing different triazines have indicated that propazine has a lower adsorption affinity compared to other triazines like simazine (B1681756) and atrazine on certain soil types. tdl.org The strength of this binding affects how long the pesticide remains in the soil and its availability for breakdown by sunlight, water, or microbes. orst.edu Desorption studies on related compounds have shown that a percentage of the initially adsorbed compound can be released back into the soil solution over time. researchgate.net

Table 1: Freundlich Adsorption (Kd) and Organic Carbon-Normalized (Koc) Coefficients for Propazine

| Soil Texture | Kd Range | Koc Range |

| Various (8 textures) | 0.67 - 3.19 | 65 - 268 |

Data sourced from batch equilibrium experiments. epa.gov

Leaching and Runoff Potential in Soil-Water Systems

Propazine is recognized for its potential to leach through the soil profile and contaminate groundwater. epa.govepa.gov Its mobility in soil-water systems is a significant environmental concern. nih.gov Leaching studies have demonstrated that a substantial percentage of applied propazine can move through soil columns, with the amount varying depending on the soil type. nih.gov For example, in a loamy sand with low organic matter, a high percentage of propazine was found to have leached. nih.gov

The persistence and mobility of propazine are similar to other s-triazine herbicides like atrazine and simazine, which are known to contaminate groundwater. epa.gov In areas with highly permeable soils, shallow water tables, and significant rainfall or irrigation, the risk of groundwater contamination from propazine use is elevated. epa.govepa.gov The potential for runoff is also a concern, as propazine can be transported from agricultural fields to surface water bodies. epa.gov

Volatilization and Atmospheric Transport Considerations

Volatilization, the process by which a substance evaporates into the atmosphere, is not considered a major dissipation pathway for propazine due to its low vapor pressure. epa.govepa.gov However, atmospheric transport of triazine herbicides over long distances has been documented. researchgate.net These compounds can enter the atmosphere through spray drift during application or by wind erosion of soil particles to which the pesticide is adsorbed. researchgate.net

Once in the atmosphere, triazine herbicides and their metabolites can be transported over hundreds of kilometers and deposited in pristine areas far from their application sites through precipitation. researchgate.net For example, atrazine and its degradation products have been detected in rainfall in remote locations, indicating atmospheric transport. researchgate.net While volatilization of propazine from the soil surface is limited, the potential for atmospheric transport and deposition represents another pathway for its distribution in the environment. tdl.orgresearchgate.net

Metabolic Investigations and Biotransformation of Propazine Ring 13c3

Elucidation of Metabolic Pathways in Environmental Organisms (e.g., plants, microorganisms)

General studies on propazine (B92685), a member of the s-triazine family of herbicides, have established that its metabolism in plants, such as sorghum, and various microorganisms follows several key pathways. These pathways are largely inferred from studies using radiolabeled propazine, typically with Carbon-14. The primary routes of metabolism include N-dealkylation of the isopropylamino side chains and hydroxylation of the triazine ring, where the chlorine atom is replaced by a hydroxyl group.

In plants, propazine is absorbed by the roots and translocated throughout the plant, where it undergoes detoxification. The initial steps often involve the enzymatic removal of one or both isopropyl groups, leading to the formation of metabolites such as desisopropylpropazine and diaminochlorotriazine (B1259301) (DACT). Subsequently, or in parallel, the chlorine atom on the triazine ring can be displaced by a hydroxyl group, forming hydroxypropazine derivatives. These hydroxylated metabolites are often considered less phytotoxic.

Microbial degradation of propazine in soil and water environments is also a critical process for its dissipation. Various bacterial and fungal species have been shown to metabolize propazine. Similar to plants, microbial degradation pathways often commence with N-dealkylation and dechlorination/hydroxylation. Complete mineralization of the triazine ring to carbon dioxide and ammonia (B1221849) has been observed in some microbial consortia, indicating the potential for complete detoxification of the herbicide. However, without studies utilizing Propazine (ring-13C3), the specific contribution of the ring carbons to these end products remains untraced for this specific isotopologue.

Characterization of Biotransformation Products using Isotopic Tracing

Isotopic tracing is a powerful tool for identifying and quantifying metabolic products. The use of a stable isotope label, such as Carbon-13 within the triazine ring of propazine, would allow for the unambiguous tracking of the ring structure through various biotransformation processes. Mass spectrometry-based techniques could then be employed to detect and identify metabolites containing the 13C label, providing definitive evidence of their origin from the parent compound.

While the synthesis of related 13C-labeled s-triazines, like simazine (B1681756), has been documented for use as internal standards in analytical methods, detailed metabolic studies employing Propazine (ring-13C3) to characterize its biotransformation products are not found in the reviewed literature. Such studies would be invaluable in confirming the identities of proposed metabolites and potentially discovering novel transformation products in various environmental matrices.

Table 1: Known General Metabolites of Propazine

| Metabolite Name | Chemical Formula | Transformation Pathway |

| Desisopropylpropazine | C6H10ClN5 | N-dealkylation |

| Diaminochlorotriazine (DACT) | C3H4ClN5 | N-dealkylation |

| Hydroxypropazine | C9H17N5O | Dechlorination/Hydroxylation |

This table represents general metabolites of propazine identified in various studies, not specifically through the use of Propazine (ring-13C3).

Enzymatic Mechanisms Involved in Xenobiotic Biotransformation

The biotransformation of propazine and other s-triazine herbicides is mediated by specific enzyme systems in organisms. In plants, glutathione (B108866) S-transferases (GSTs) are known to play a role in the detoxification of some triazines by catalyzing the conjugation of glutathione to the triazine ring, which is a key step in their sequestration and further metabolism.

In microorganisms, a suite of enzymes is responsible for triazine degradation. For the initial steps of N-dealkylation, cytochrome P450 monooxygenases are often implicated. The crucial step of dechlorination, leading to the formation of less toxic hydroxy-triazines, is catalyzed by hydrolase enzymes, such as AtzA, which has been well-characterized for its activity on the related herbicide, atrazine (B1667683). It is highly probable that analogous enzymes are involved in the metabolism of propazine.

The use of Propazine (ring-13C3) in metabolic studies could provide deeper insights into these enzymatic mechanisms. For instance, by tracing the labeled carbon atoms into specific cellular components or metabolic pools, researchers could better understand the downstream fate of the triazine ring following initial enzymatic action.

Mechanistic Studies of Chemical Reactions Involving Propazine Ring 13c3

Tracing Carbon Flow in Complex Reaction Systems

There is no available data from studies using Propazine (B92685) (ring-13C3) to map the distribution of the ring carbons into various degradation products or metabolic intermediates. Such studies would be instrumental in confirming the stability of the triazine ring under various environmental and biological conditions and in quantifying the carbon flux through different degradation pathways.

Identification of Intermediates and Transition States via Isotopic Labeling

The identification of short-lived intermediates and the characterization of transition states are critical for a complete understanding of a reaction mechanism. Isotopic labeling with ¹³C can be used in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify these transient species. The absence of such studies for Propazine (ring-13C3) means that the precise nature of the intermediates in its degradation and transformation remains unconfirmed by this specific and powerful method.

Investigating Ring Cleavage and Side Chain Modifications

While the triazine ring of propazine is generally considered to be stable, the possibility of ring cleavage under certain conditions cannot be entirely ruled out without definitive evidence. The use of Propazine (ring-13C3) would provide an unambiguous method to track the fate of the ring carbons and determine if ring-opening reactions occur. Similarly, while side-chain modifications are known to happen, ¹³C labeling in the ring would help to study the influence of these modifications on the stability and reactivity of the core triazine structure.

Environmental Modeling and Predictive Research with Propazine Ring 13c3 Data

Integration of Experimental Data from Labeled Compound Studies into Predictive Models

The integration of experimental data from studies using isotopically labeled compounds like Propazine (B92685) (ring-13C3) is crucial for developing robust predictive environmental models. These studies provide detailed insights into the degradation pathways and metabolic fate of the herbicide. For instance, studies on the aerobic soil metabolism of radiolabeled propazine provide critical data points on its persistence and transformation in the environment.

One such study investigated the aerobic metabolism of radiolabeled propazine in sandy loam soil. The distribution of radioactivity was meticulously monitored over 179 days, revealing the rate of degradation and the formation of various metabolites. The major degradation product identified was 2-hydroxypropazine, while other degradates were detected in trace amounts. epa.gov

Table 1: Aerobic Soil Metabolism of Radiolabeled Propazine in Sandy Loam

| Time (Days) | Propazine (% of Applied Radioactivity) | 2-Hydroxypropazine (% of Applied Radioactivity) | Other Degradates (% of Applied Radioactivity) | Volatilized (% of Applied Radioactivity) | Soil-Bound Residues (% of Applied Radioactivity) |

|---|---|---|---|---|---|

| 0 | 95.2 | 0.0 | 0.0 | 0.0 | 4.8 |

| 21 | 78.9 | 10.1 | <1.0 | <0.1 | 10.0 |

| 53 | 65.4 | 18.7 | <1.0 | <0.1 | 15.0 |

| 117 | 49.8 | 25.3 | <1.0 | <0.1 | 24.0 |

Data synthesized from aerobic soil metabolism studies of radiolabeled propazine. epa.gov

This type of detailed experimental data allows for the calibration and validation of kinetic models used in larger environmental fate simulations. By incorporating these precise degradation rates and metabolite formation data, predictive models can more accurately simulate the behavior of propazine in various soil types and environmental conditions. The use of the stable isotope ¹³C in Propazine (ring-¹³C₃) offers an advantage over radiolabeling by avoiding the complexities of handling radioactive materials, while still providing the ability to trace the compound's fate.

Simulation of Environmental Fate and Transport Using Isotopic Information

Isotopic information from compounds like Propazine (ring-13C3) is invaluable for simulating their environmental fate and transport. Models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are commonly used to predict the movement of pesticides in the environment. epa.gov These models simulate processes like runoff, leaching, and degradation to estimate pesticide concentrations in soil and water bodies.

The data derived from isotopic labeling studies can significantly enhance the accuracy of these simulations. For example, precise degradation half-lives and metabolite formation rates obtained from Propazine (ring-13C3) studies can be used as inputs for these models. This allows for a more realistic representation of the herbicide's behavior in the environment.

Table 2: Key Parameters for Environmental Fate Modeling of Propazine

| Parameter | Value | Source |

|---|---|---|

| Aerobic Soil Metabolism Half-life | 15 weeks (loamy sand) to 41 weeks (sandy loam) | epa.gov |

| Major Soil Metabolite | 2-hydroxypropazine | epa.gov |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 128 - 268 mL/g | epa.gov |

The use of isotopic data helps to reduce uncertainties in model predictions. For instance, by tracing the ¹³C label, researchers can differentiate between the parent compound and its degradation products with high confidence, leading to more accurate parameterization of the models. This is particularly important for assessing the potential for groundwater contamination, as the mobility and persistence of propazine are key factors. epa.gov

Advancements in Spatio-Temporal Environmental Modeling

The inclusion of isotopic data is driving advancements in spatio-temporal environmental modeling, which seeks to predict the distribution of a compound over both space and time. Understanding the spatial and temporal trends of herbicides and their degradates is critical for assessing environmental exposure and risk. nih.gov

By using Propazine (ring-13C3), researchers can track the movement of the herbicide and its metabolites across a landscape and over time. This information is vital for developing models that can predict how propazine concentrations will vary in different parts of a watershed or agricultural field throughout the seasons. Such models can help in identifying "hot spots" of contamination and in developing targeted management strategies to mitigate environmental risks.

The ability to trace the isotopic signature of Propazine (ring-13C3) allows for a more precise understanding of the processes governing its environmental distribution. This includes distinguishing between different sources of contamination and understanding the rates of transport and transformation in different environmental compartments. As a result, spatio-temporal models that incorporate isotopic data can provide a more dynamic and accurate picture of the environmental fate of propazine.

Future Research Directions and Methodological Innovations in Propazine Ring 13c3 Studies

Development of Novel Isotopic Labeling Strategies

Future advancements in the study of propazine (B92685) are intrinsically linked to the innovation of isotopic labeling strategies. The synthesis of specifically labeled compounds like Propazine (ring-13C3) is crucial for unambiguous metabolite identification and flux analysis. While current methods allow for the incorporation of 13C into the triazine ring, future research could focus on developing more complex and targeted labeling patterns.

One promising avenue is the development of synthetic routes that allow for the differential labeling of various parts of the propazine molecule. For instance, labeling the isopropyl side chains in addition to the triazine ring could provide more detailed insights into the degradation pathways and the metabolic fate of different molecular fragments. Furthermore, combining 13C labeling with other stable isotopes, such as 15N in the triazine ring or deuterium (B1214612) (2H) on the alkyl groups, would create multiply-labeled propazine. This would enable more sophisticated analytical techniques, such as multi-dimensional nuclear magnetic resonance (NMR) spectroscopy and advanced mass spectrometry, to resolve complex metabolic networks.

Innovations in synthetic organic chemistry will be key to achieving these goals. Methodologies that allow for the late-stage introduction of isotopes into the molecular structure are particularly valuable as they can simplify the synthesis of a variety of labeled isotopologues from a common precursor.

Table 1: Potential Novel Isotopic Labeling Strategies for Propazine

| Labeling Strategy | Target Position(s) | Potential Research Application |

| Multi-Isotope Labeling | 13C in ring, 15N in ring | Elucidating nitrogen metabolism and transformation products. |

| Position-Specific Labeling | 13C on isopropyl groups | Tracking the fate of side-chain degradation. |

| Uniform 13C Labeling | All carbon atoms | Comprehensive metabolic flux analysis. |

Integration of Omics Technologies with Stable Isotope Tracing

The integration of stable isotope tracing with "omics" technologies, such as metabolomics, proteomics, and transcriptomics, represents a frontier in environmental science. The use of Propazine (ring-13C3) in conjunction with these high-throughput analytical methods can provide a systems-level understanding of the biological response to propazine exposure.

In metabolomics, Propazine (ring-13C3) can be used to trace the metabolic fate of the herbicide in various organisms, from soil microbes to plants and animals. By tracking the incorporation of 13C into downstream metabolites, researchers can identify novel biotransformation products and elucidate the enzymatic pathways involved in propazine degradation. nih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), offers a dynamic view of metabolic fluxes and network responses to xenobiotic exposure. biosyn.comfrontiersin.org

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) or similar techniques can be combined with Propazine (ring-13C3) exposure to identify proteins whose expression levels change in response to the herbicide. This can reveal key proteins and pathways involved in detoxification, stress response, and mechanisms of toxicity. For example, identifying upregulated detoxification enzymes can point to the specific metabolic routes for propazine breakdown in an organism.

Table 2: Integration of Omics Technologies with Propazine (ring-13C3) Tracing

| Omics Technology | Application with Propazine (ring-13C3) | Expected Insights |

| Metabolomics (SIRM) | Tracing 13C from Propazine into metabolites | Identification of novel degradation pathways and metabolic fluxes. nih.gov |

| Proteomics (e.g., SILAC) | Quantifying protein expression changes upon exposure | Revealing mechanisms of toxicity and detoxification pathways. |

| Transcriptomics | Measuring gene expression changes | Understanding the genetic regulation of response to propazine. |

Addressing Knowledge Gaps in Environmental Behavior and Fate

Despite decades of study, significant knowledge gaps remain concerning the environmental behavior and ultimate fate of propazine. Propazine (ring-13C3) is an invaluable tool for addressing these gaps with greater accuracy and detail. The US Environmental Protection Agency (EPA) has noted that propazine is moderately persistent and mobile in many soil types, with the potential to leach into groundwater. epa.gov

The use of 13C-labeled propazine in controlled laboratory and field studies can provide precise measurements of key environmental processes. For example, it can be used to accurately determine degradation rates in different soil types and under various environmental conditions, distinguishing between biotic and abiotic degradation pathways. The major degradation product of propazine is hydroxipropazine. epa.gov By tracing the 13C label, the formation and subsequent fate of this and other metabolites can be meticulously tracked.

Furthermore, Propazine (ring-13C3) can be employed in plant uptake studies to quantify the extent of bioaccumulation and translocation of the herbicide and its metabolites within different plant tissues. This is crucial for assessing the risk of propazine entering the food chain. The distinct isotopic signature of Propazine (ring-13C3) allows for its unambiguous detection against a background of naturally occurring carbon, enabling highly sensitive and specific quantification in complex environmental matrices.

Expanding Applications of Labeled Compounds in Remediation Research Methodologies

Isotopically labeled compounds like Propazine (ring-13C3) have significant potential to advance remediation research. The development and optimization of strategies to remove propazine from contaminated soil and water can be greatly enhanced by the ability to accurately trace the fate of the contaminant.

In bioremediation studies, Propazine (ring-13C3) can be used to screen for and characterize microorganisms capable of degrading the herbicide. By monitoring the incorporation of 13C into microbial biomass and metabolic byproducts like CO2, researchers can confirm and quantify the extent of biodegradation. This allows for the selection of the most efficient microbial strains or consortia for use in bioremediation applications.

Similarly, in phytoremediation research, labeled propazine can be used to assess the effectiveness of different plant species in taking up and metabolizing the herbicide. The precise tracking of the 13C label can help to understand the mechanisms of uptake, translocation, and detoxification within the plant, guiding the selection of optimal plant species for phytoremediation efforts.

The use of Propazine (ring-13C3) also facilitates the evaluation of other remediation technologies, such as advanced oxidation processes or the use of adsorbent materials. By providing a clear and quantifiable tracer, it allows for a more accurate assessment of the efficiency and mechanisms of these remediation techniques.

Q & A

Basic Research Questions

Q. How can researchers optimize the detection of Propazine (ring-13C3) in environmental water samples?

- Methodological Answer : Isotopic labeling with ¹³C enables precise tracking using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calibration curves should be validated with matrix-matched standards to account for environmental interferences. Detection limits must align with historical monitoring data (e.g., 0.0005–13 µg/L), as heterogeneous sampling conditions can lead to variability in reported concentrations .

Q. What experimental design considerations are critical for studying Propazine adsorption in aqueous systems?

- Methodological Answer : Use pseudo-second-order kinetic models to assess adsorption rates, as they reflect site availability rather than herbicide concentration. For equilibrium studies, apply the Langmuir isotherm for Propazine (ring-13C3) due to its monolayer adsorption behavior, contrasting with Freundlich models suitable for other triazines. Ensure isotopic purity is ≥98% to avoid confounding results from non-labeled analogs .

Q. How should researchers ensure reproducibility in isotopic tracer studies involving Propazine (ring-13C3)?

- Methodological Answer : Document all variables affecting reproducibility, including solvent purity, storage conditions (e.g., light exposure, temperature), and calibration protocols. Follow guidelines for replicating primary literature methods, such as those outlined in (e.g., task distribution, milestone tracking). Report numerical data to ≤3 significant figures unless instrumentation precision justifies higher resolution .

Advanced Research Questions

Q. How can contradictory data from historical and contemporary Propazine monitoring programs be reconciled?

- Methodological Answer : Historical data (e.g., pre-2020) often lack metadata on agronomic practices or soil characteristics, complicating direct comparisons. Use probabilistic modeling (e.g., Monte Carlo simulations) to estimate upper-bound exposure concentrations, integrating variables like soil hydrophobicity and regional application rates. Cross-validate with recent high-frequency sampling in HUC 2 regions to resolve discrepancies .

Q. What mechanisms explain the differential adsorption affinity of Propazine (ring-13C3) compared to other triazines?

- Methodological Answer : The affinity order (terbuthylazine > propazine > atrazine > simazine) correlates with molecular weight and hydrophobicity. Isotopic labeling may slightly alter polarity, affecting adsorption kinetics. Use density functional theory (DFT) to model ¹³C-induced electronic changes and validate with experimental partition coefficients .

Q. How can researchers address statistical limitations in quantifying Propazine (ring-13C3) degradation pathways?

- Methodological Answer : Apply mixed-effects models to account for non-detects (e.g., 93% of samples in WQP data) and censored data. Use likelihood ratio tests to compare degradation pathways under varying pH/temperature conditions. Report p-values with exact significance thresholds (e.g., p < 0.01) per guidelines to avoid ambiguous claims .

Q. What strategies mitigate matrix effects when analyzing Propazine (ring-13C3) in complex biological samples?

- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards to correct for ion suppression/enhancement. Validate recovery rates (85–115%) in spiked matrices (e.g., fish tissue, sediment) and report limits of quantification (LOQs) aligned with EPA Method 1694 .

Methodological Best Practices

- Data Reporting : Adhere to metric system conventions (e.g., µg/L, mg/kg) and define all symbols (e.g., Kd for adsorption coefficients) .

- Literature Review : Prioritize primary sources from databases like Google Scholar and EPA WQP, avoiding unreliable platforms (e.g., ) .

- Hypothesis Testing : Justify research gaps by contrasting historical detections with model-predicted exposures, emphasizing regional variability in Propazine application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.